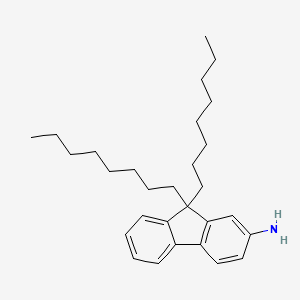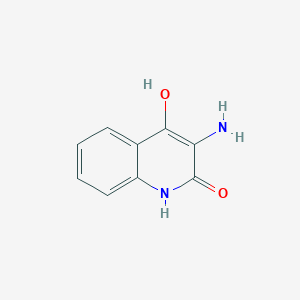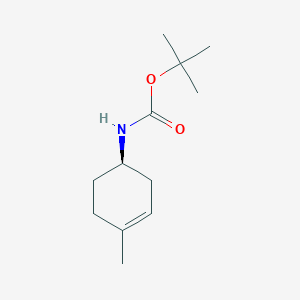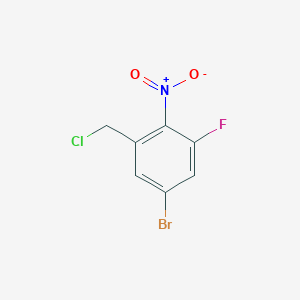
tert-Butyl 2-hexyl-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-hexyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-hexyl-1H-indole-1-carboxylate typically involves several steps, starting from commercially available materials. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced, and the hydroxy group is protected using tert-butyl (dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.
Analyse Chemischer Reaktionen
tert-Butyl 2-hexyl-1H-indole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, DMF, NaBH4, and tert-butyl (dimethyl)silyl chloride. Major products formed from these reactions include N-Boc derivatives, alcohols, and TBS-protected compounds .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-hexyl-1H-indole-1-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. . These properties make them valuable in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-hexyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. They exhibit diverse biological activities by interacting with various enzymes and receptors in the body .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-hexyl-1H-indole-1-carboxylate can be compared with other similar compounds such as tert-Butyl 1-indolecarboxylate and tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share the indole core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H27NO2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
tert-butyl 2-hexylindole-1-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-5-6-7-8-12-16-14-15-11-9-10-13-17(15)20(16)18(21)22-19(2,3)4/h9-11,13-14H,5-8,12H2,1-4H3 |
InChI-Schlüssel |
BCOWTROXDJWNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





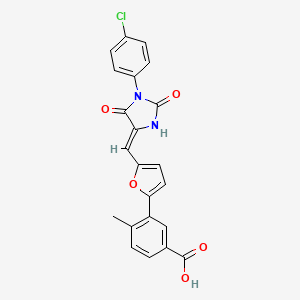
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
